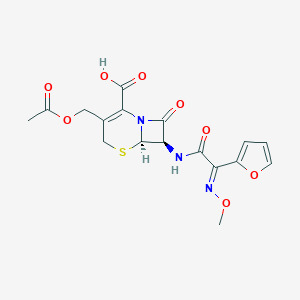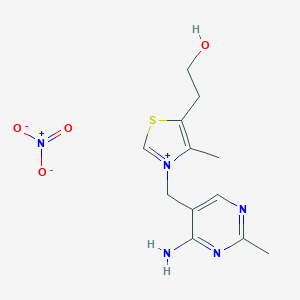
硝酸硫胺素
描述
Thiamine nitrate, also known as thiamine mononitrate or vitamin B1 nitrate, is a synthetic nitrate salt form of thiamine (vitamin B1). It appears as a white to slightly yellow crystalline powder and is used primarily as a nutritional supplement and food additive. Thiamine is an essential micronutrient that plays a crucial role in energy metabolism and the proper functioning of the nervous system .
科学研究应用
Thiamine nitrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies on vitamin stability and degradation.
Biology: Investigated for its role in cellular metabolism and its effects on enzyme activity.
Industry: Employed as a food additive to fortify products with vitamin B1, enhancing their nutritional value.
作用机制
- Its primary target is intracellular glucose metabolism, where it facilitates the conversion of glucose into energy .
- Thiamine nitrate catalyzes the conversion of carbohydrates into energy. This process is essential for the proper functioning of the central nervous system and cardiovascular health .
- It is thought that thiamine inhibits the effect of glucose and insulin on arterial smooth muscle cell proliferation .
- Thiamine biosynthesis occurs in bacteria, some protozoans, plants, and fungi. The thiazole and pyrimidine moieties are biosynthesized separately and then combined to form thiamine monophosphate (ThMP) by the action of thiamine-phosphate synthase .
Target of Action
Mode of Action
Biochemical Pathways
生化分析
Biochemical Properties
Thiamine Nitrate acts as a precursor for a coenzyme in the metabolism of carbohydrates, branched-chain amino acids, and lipids, and plays major roles in muscle contraction and in the nervous system . Analytical methods based on the chemistry of Thiamine Nitrate take advantage of its cationic charge via ion exchange for isolation and separation techniques .
Cellular Effects
The effects of Thiamine Nitrate on various types of cells and cellular processes are not entirely clear, but one theory is that Thiamine Nitrate is not being absorbed well because it is being processed too quickly by the kidneys .
Molecular Mechanism
Thiamine Nitrate exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiamine Nitrate’s stability in solution was monitored over time to determine the effect of solution pH and Thiamine Nitrate concentration on reaction kinetics of degradation . Thiamine Nitrate was significantly more stable in pH 3 than in pH 6 solutions .
Dosage Effects in Animal Models
The effects of Thiamine Nitrate vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.
Metabolic Pathways
Thiamine Nitrate is involved in the metabolism of carbohydrates, branched-chain amino acids, and lipids . It interacts with various enzymes and cofactors in these metabolic pathways .
Transport and Distribution
The transport and distribution of Thiamine Nitrate within cells and tissues are not entirely clear . It is known that Thiamine Nitrate is highly water soluble .
Subcellular Localization
The subcellular localization of Thiamine Nitrate and any effects on its activity or function are not entirely clear . It is known that Thiamine Nitrate is highly water soluble .
准备方法
Synthetic Routes and Reaction Conditions: Thiamine nitrate can be synthesized through two primary methods:
Reaction with Hydrobromic Acid and Nitric Acid:
Conversion from Thiamine Hydrochloride:
Industrial Production Methods: Industrial production of thiamine nitrate typically involves the second method due to its efficiency and cost-effectiveness. The process is carried out under controlled conditions to ensure high purity and yield.
化学反应分析
Types of Reactions: Thiamine nitrate undergoes various chemical reactions, including:
Oxidation: Thiamine nitrate can be oxidized to form thiamine disulfide.
Reduction: It can be reduced to form thiamine hydrochloride.
Substitution: Thiamine nitrate can undergo nucleophilic substitution reactions, where the nitrate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide and ammonia are commonly employed.
Major Products Formed:
Oxidation: Thiamine disulfide.
Reduction: Thiamine hydrochloride.
Substitution: Various thiamine derivatives depending on the nucleophile used.
相似化合物的比较
Thiamine Hydrochloride: Another salt form of thiamine, more hygroscopic and less stable compared to thiamine nitrate.
Thiamine Pyrophosphate: The active coenzyme form of thiamine, directly involved in metabolic processes.
Uniqueness of Thiamine Nitrate:
Thiamine nitrate’s unique properties, such as its stability and solubility, make it a valuable compound in various applications, from nutritional supplements to scientific research.
属性
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N4OS.NO3/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;2-1(3)4/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIERGBJEBXXIGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[N+](=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4S | |
| Record name | thiamine nitrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4038762 | |
| Record name | Thiamine nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532-43-4 | |
| Record name | Thiamine nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=532-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiamine mononitrate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-, nitrate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiamine nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiamine nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIAMINE MONONITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K0I04919X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B57748.png)


![4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-](/img/structure/B57757.png)
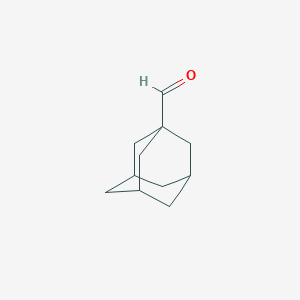
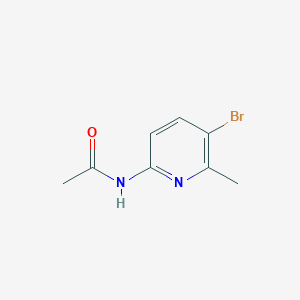
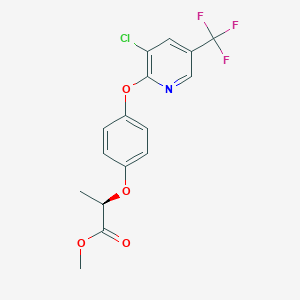
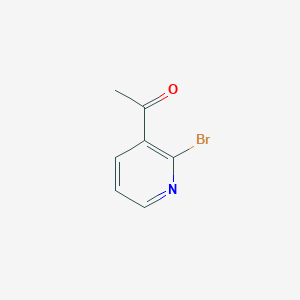
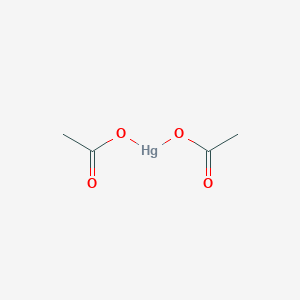

![1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B57771.png)
